

An In-depth Technical Guide to the Physicochemical Properties of Spirotryprostatin A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *spirotryprostatin A*

Cat. No.: *B8257919*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirotryprostatin A is a mycotoxin belonging to the spirooxindole alkaloid family of natural products.[1] First isolated from the fungus *Aspergillus fumigatus*, it has attracted considerable scientific interest due to its potent antimitotic properties.[1][2] The compound is characterized by a unique and complex spiro-fused oxindole-pyrrolidine core structure.[3] Its biological activity, primarily the inhibition of cell cycle progression at the G2/M phase, establishes it as a promising candidate for the development of novel anticancer therapeutics.[3] This technical guide provides a comprehensive overview of the physicochemical properties of **spirotryprostatin A**, detailed experimental protocols for its isolation and characterization, and an exploration of its primary mechanism of action.

Physicochemical Properties

Spirotryprostatin A is a moderately sized organic molecule with the molecular formula $C_{22}H_{25}N_3O_4$. [4] Its complex pentacyclic structure contributes to its specific physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of **spirotryprostatin A** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₄	[4] [5]
Molecular Weight	395.46 g/mol	[5]
Monoisotopic Mass	395.18450629 Da	[4]
Appearance	Colorless prisms	[5]
Melting Point	234-236 °C	[5]
Optical Rotation	[α] _D ²⁵ -89.0° (c 0.5, CHCl ₃)	[5]
CAS Number	182234-25-9	[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	[4]

Spectroscopic Data

The structural elucidation of **spirotryprostatin A** has been accomplished through various spectroscopic techniques. The following table summarizes the available ¹H NMR spectral data. A complete ¹³C NMR dataset is not readily available in the reviewed literature.

¹H NMR Spectral Data (500 MHz, CDCl₃)[\[5\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
7.23	d	8.5
6.80	dd	8.5, 2.4
6.69	d	2.4
5.23	d	9.8
4.53	d	11.0
4.13	m	
3.80	s	
3.73	m	
3.59	m	
3.42	m	
2.97	m	
2.80	m	
2.30	m	
2.05	m	
1.95	m	
1.85	s	
1.75	s	

Biological Activity

Spirotryprostatin A exhibits a range of biological activities, with its antimitotic effects being the most extensively studied.

Cytotoxicity

Spirotryprostatin A has demonstrated cytotoxic effects against various cancer cell lines.^[6]

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Compound	Cell Line	Cell Type	IC ₅₀ (μM)	Reference(s)
Spirotryprostatin A	tsFT210	Murine Fibroblast	197.5	[6]
Spirotryprostatin B	tsFT210	Murine Fibroblast	14.0	[6]

Further studies have indicated that **spirotryprostatin A** also shows inhibitory effects on murine breast cancer cells, human chronic myeloid leukemia cells, and human acute promyelocytic leukemia cells, although specific IC₅₀ values were not provided in the reviewed literature.[6][7]

Antifungal and Antibacterial Activity

While **spirotryprostatin A** itself has been noted for some antibacterial activity, extensive research has been conducted on its analogs, which have shown promising antifungal properties against a range of plant pathogenic fungi.[7][8] The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a microorganism.

Antifungal Activity of **Spirotryprostatin A** Analogs (Representative Data)[7][8]

Fungal Strain	MIC Range (µg/mL)
Helminthosporium maydis	8 - 32
Trichothecium roseum	8 - 32
Botrytis cinerea	8 - 64
Colletotrichum gloeosporioides	8 - 32
Fusarium graminearum	8 - 64
Alternaria brassicae	8 - 64
Alternaria alternata	8 - 64
Fusarium solani	8 - 32
Fusarium oxysporium f. sp. niveum	8 - 32
Mycosphaerella melonis	8 - 32

Experimental Protocols

Isolation of Spirotryprostatin A from Aspergillus fumigatus

The following protocol is a detailed methodology for the isolation and purification of **spirotryprostatin A** from fungal cultures.[\[3\]](#)[\[6\]](#)

1. Fungal Cultivation:

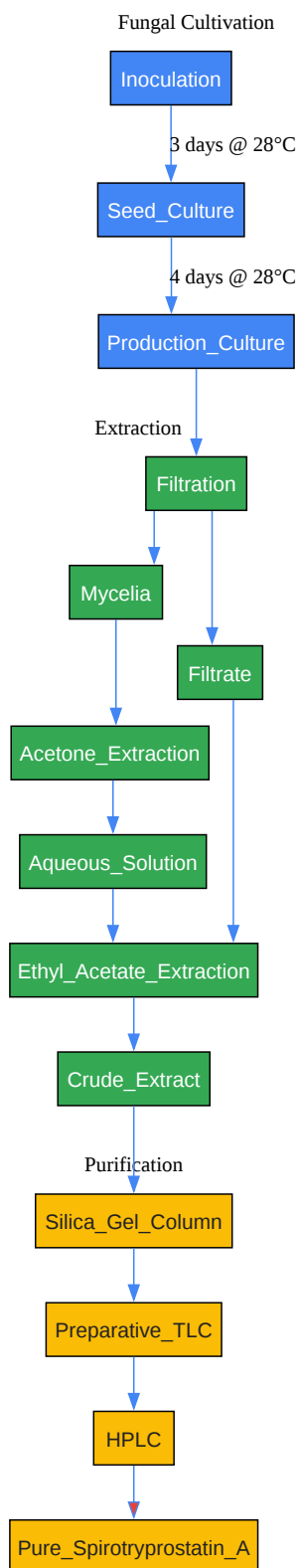
- Strain: *Aspergillus fumigatus* (e.g., BM939).[\[6\]](#)
- Seed Culture: Inoculate a loopful of the fungal strain into a 500 mL Erlenmeyer flask containing 100 mL of a fermentation medium consisting of 2.0% maltose, 0.5% polypeptone, and 0.1% yeast extract in deionized water. Incubate on a rotary shaker at 28°C for 3 days.[\[6\]](#)
- Production Culture: Transfer 2 mL of the seed culture to a 500 mL Erlenmeyer flask containing 100 mL of the same medium. Incubate on a rotary shaker at 28°C for 4 days.[\[6\]](#)

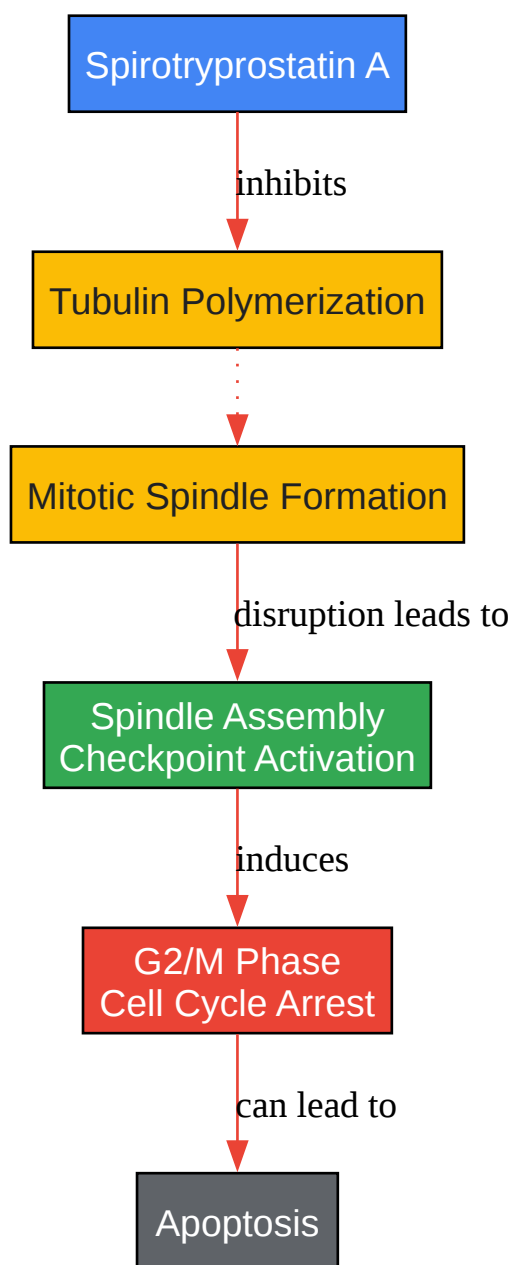
2. Extraction:

- **Harvesting:** Separate the mycelia and filtrate from the culture broth (e.g., 20 liters) by filtration.[\[6\]](#)
- **Mycelial Extraction:** Extract the mycelia with acetone. Concentrate the acetone extract under reduced pressure to obtain an aqueous solution.[\[6\]](#)
- **Combined Extraction:** Combine the aqueous solution from the mycelial extract with the culture filtrate. Perform a solvent-solvent extraction three times with an equal volume of ethyl acetate.[\[6\]](#)
- **Crude Extract:** Combine the ethyl acetate layers and concentrate under reduced pressure to yield the crude extract.[\[6\]](#)

3. Purification:

- **Silica Gel Column Chromatography:** Apply the crude extract to a silica gel column (e.g., Wako gel C-200). Elute the column with a stepwise gradient of chloroform and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).[\[6\]](#)
- **Preparative TLC:** Further purify the fractions containing **spirotryprostatin A** by preparative TLC on silica gel 60 F₂₅₄ plates using a developing solvent of chloroform and acetone (9:1, v/v).[\[6\]](#)
- **High-Performance Liquid Chromatography (HPLC):** Achieve final purification by preparative HPLC on a reverse-phase column (e.g., ODS).[\[6\]](#) Monitor the elution at approximately 254 nm and collect the peak corresponding to **spirotryprostatin A**.[\[3\]](#)





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spirotryprostatin A - Wikipedia [en.wikipedia.org]
- 2. Spirotryprostatin B - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Spirotryprostatin a - Mycotoxin Database [mycocentral.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antifungal Evaluation, Structure-Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Spirotryprostatin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257919#physicochemical-properties-of-spirotryprostatin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com